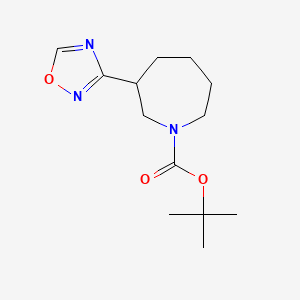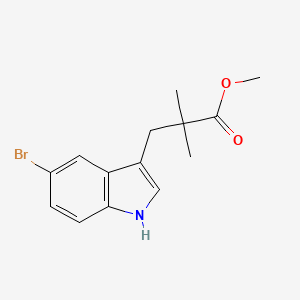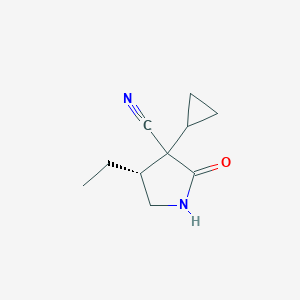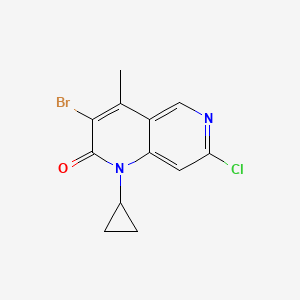
2-Cyclopenta-2,4-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;cyclopentane;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopenta-2,4-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;cyclopentane;iron is a complex organometallic compound that features a unique combination of cyclopentadienyl, oxazole, and iron moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenta-2,4-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;cyclopentane;iron typically involves the coordination of cyclopentadienyl ligands to an iron center, followed by the formation of the oxazole ring. One common method involves the reaction of cyclopentadienyl iron complexes with oxazole precursors under controlled conditions . The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, and the application of heat to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopenta-2,4-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;cyclopentane;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(I) species. Substitution reactions can result in a variety of new complexes with different ligands.
Applications De Recherche Scientifique
2-Cyclopenta-2,4-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;cyclopentane;iron has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where metal-based drugs are effective.
Industry: Its catalytic properties make it valuable in industrial processes, such as the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 2-Cyclopenta-2,4-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;cyclopentane;iron exerts its effects involves the coordination of the iron center to various substrates, facilitating electron transfer and bond formation/breaking processes . The molecular targets and pathways involved depend on the specific application, but generally include interactions with organic molecules and biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadienyl iron complexes: These compounds share the cyclopentadienyl-iron coordination but lack the oxazole moiety.
Oxazole-containing organometallics: These compounds contain the oxazole ring but may have different metal centers or ligands.
Uniqueness
The uniqueness of 2-Cyclopenta-2,4-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;cyclopentane;iron lies in its combination of cyclopentadienyl, oxazole, and iron components, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C16H19FeNO-6 |
|---|---|
Poids moléculaire |
297.17 g/mol |
Nom IUPAC |
2-cyclopenta-2,4-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;cyclopentane;iron |
InChI |
InChI=1S/C11H14NO.C5H5.Fe/c1-8(2)10-7-13-11(12-10)9-5-3-4-6-9;1-2-4-5-3-1;/h3-6,8,10H,7H2,1-2H3;1-5H;/q-1;-5; |
Clé InChI |
DOYUAZLOCCNAEN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1COC(=N1)[C-]2C=CC=C2.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 2-bromo-6-methoxybenzo[d]thiazole-4-carboxylate](/img/structure/B13905485.png)

![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13905493.png)

![sodium;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfinate](/img/structure/B13905508.png)
![tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B13905515.png)

